tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17834854
InChI: InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)18-5-4-11-9(8-18)6-16-12-10(15)7-17-19(11)12/h7,9,11,16H,4-6,8,15H2,1-3H3
SMILES:
Molecular Formula: C14H23N5O2
Molecular Weight: 293.36 g/mol

tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

CAS No.:

Cat. No.: VC17834854

Molecular Formula: C14H23N5O2

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate -

Specification

Molecular Formula C14H23N5O2
Molecular Weight 293.36 g/mol
IUPAC Name tert-butyl 5-amino-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate
Standard InChI InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)18-5-4-11-9(8-18)6-16-12-10(15)7-17-19(11)12/h7,9,11,16H,4-6,8,15H2,1-3H3
Standard InChI Key RXKXUIFARWHGMG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=C(C=NN23)N

Introduction

tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound featuring a unique tricyclic structure with multiple nitrogen atoms and a tert-butyl group attached to a carboxylate moiety. This compound is part of a broader class of tetraazatricyclo compounds, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis and Preparation

The synthesis of tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multi-step organic synthesis techniques. These methods often start with simpler precursors and involve reactions such as cyclization and esterification to form the desired compound.

Applications and Potential Uses

This compound is primarily used in specialty chemicals due to its unique structural features, which can be modified to enhance stability and reactivity. Its applications are being explored in various fields, including:

  • Medicinal Chemistry: The compound's structural complexity makes it a candidate for further modification to create derivatives with potential biological activity.

  • Materials Science: Its unique chemical properties could contribute to the development of new materials with specific functionalities.

Comparison with Related Compounds

Compound NameCAS NumberMolecular FormulaKey Features
tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate1698459-00-5C14_{14}H23_{23}N5_{5}O2_{2}Amino group at the 5-position, tert-butyl ester group
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0]trideca-3,5-diene29168-93-2-Modified for increased stability, used in specialty chemicals
2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene1701500-84-6-Contains additional hydrogen atoms; different reactivity profile

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator